molecular formula C6H6BrClO3 B14393360 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one CAS No. 88039-87-6

4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one

Cat. No.: B14393360
CAS No.: 88039-87-6
M. Wt: 241.47 g/mol
InChI Key: GUEBJZQWLLONOB-UHFFFAOYSA-N
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Description

4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one is a heterocyclic organic compound with a unique structure that includes bromine, chlorine, and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one typically involves the bromination and chloromethylation of a furanone precursor. The reaction conditions often include the use of bromine and chloromethyl reagents under controlled temperatures and pH levels to ensure the selective substitution of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form less halogenated derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives with different functional groups.

Scientific Research Applications

4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound’s halogenated functional groups can interact with enzymes and proteins, leading to the inhibition of their activity. This can result in the disruption of cellular processes and the inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2(5H)-one include:

  • 4-Bromo-5-(bromomethyl)-3-methylfuran-2(5H)-one
  • 4-Chloro-5-(chloromethyl)-3-methylfuran-2(5H)-one
  • 5-Hydroxy-3-methylfuran-2(5H)-one

Uniqueness

What sets this compound apart from similar compounds is its unique combination of bromine, chlorine, and hydroxyl functional groups

Properties

CAS No.

88039-87-6

Molecular Formula

C6H6BrClO3

Molecular Weight

241.47 g/mol

IUPAC Name

4-bromo-5-(chloromethyl)-5-hydroxy-3-methylfuran-2-one

InChI

InChI=1S/C6H6BrClO3/c1-3-4(7)6(10,2-8)11-5(3)9/h10H,2H2,1H3

InChI Key

GUEBJZQWLLONOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(OC1=O)(CCl)O)Br

Origin of Product

United States

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